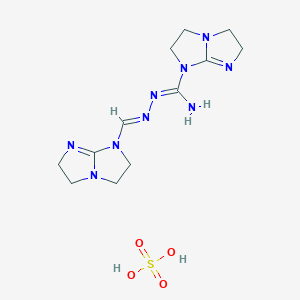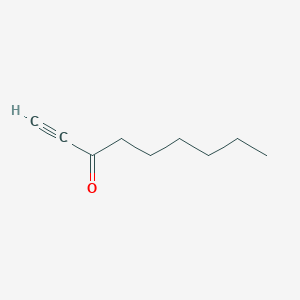
Non-1-YN-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Non-1-YN-3-one is an organic compound with the molecular formula C9H14O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a triple bond between the first and second carbon atoms and a ketone group on the third carbon atom. This compound is a versatile compound used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Non-1-YN-3-one can be synthesized through several methods. One common method involves the catalytic hydrogenation of non-3-yn-1-ol. This process typically uses a palladium or platinum catalyst under mild conditions to achieve the desired product . Another method involves the electrophilic addition of halogens to alkenes, followed by a double E2 elimination process to form the alkyne .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These processes utilize advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Non-1-YN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: this compound can participate in nucleophilic substitution reactions, where the triple bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium amide (NaNH2) and organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Applications De Recherche Scientifique
Non-1-YN-3-one has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It serves as an intermediate in the production of fragrances, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of Non-1-YN-3-one involves its interaction with various molecular targets and pathways. The compound’s triple bond and ketone group allow it to participate in a range of chemical reactions, influencing biological processes at the molecular level. For instance, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can interact with cellular membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Non-1-YN-3-one can be compared with other similar compounds, such as:
Non-3-yn-1-ol: This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications.
1-Butyne: A simpler alkyne with a shorter carbon chain, used primarily in basic organic synthesis.
Propargylamine: Contains an amine group, making it useful in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its unique combination of a triple bond and a ketone group, which provides distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
73501-39-0 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
non-1-yn-3-one |
InChI |
InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h2H,3,5-8H2,1H3 |
Clé InChI |
OQKBMYOIFQSECJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


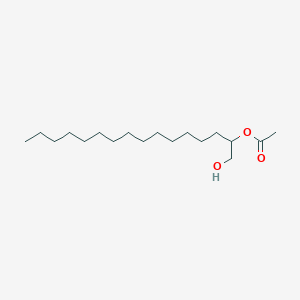
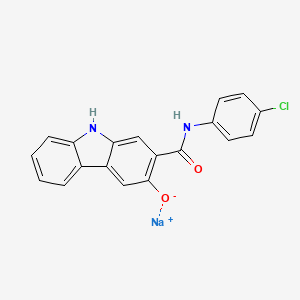
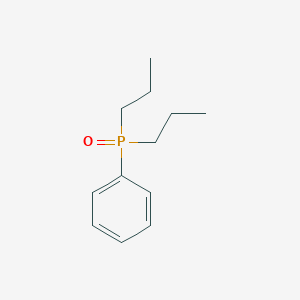
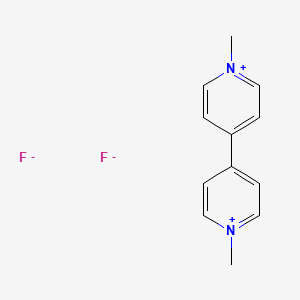


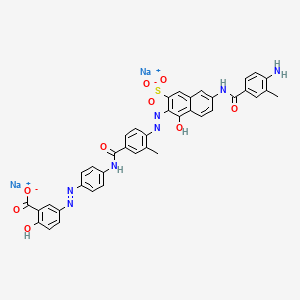
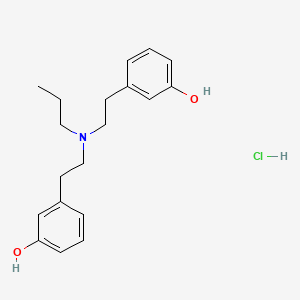
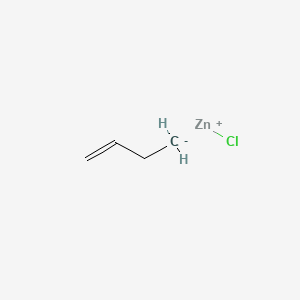
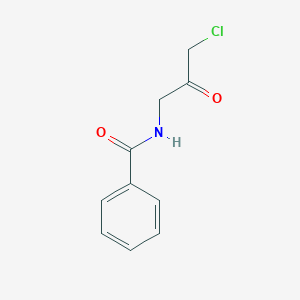
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
